4-Bromo-3-chlorocinnamic acid 4-Bromo-3-chlorocinnamic acid
Brand Name: Vulcanchem
CAS No.: 790681-97-9
VCID: VC2333309
InChI: InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
SMILES: C1=CC(=C(C=C1C=CC(=O)O)Cl)Br
Molecular Formula: C9H6BrClO2
Molecular Weight: 261.50 g/mol

4-Bromo-3-chlorocinnamic acid

CAS No.: 790681-97-9

Cat. No.: VC2333309

Molecular Formula: C9H6BrClO2

Molecular Weight: 261.50 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-chlorocinnamic acid - 790681-97-9

Specification

CAS No. 790681-97-9
Molecular Formula C9H6BrClO2
Molecular Weight 261.50 g/mol
IUPAC Name 3-(4-bromo-3-chlorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
Standard InChI Key TZPKGXJKJIOUNI-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br
SMILES C1=CC(=C(C=C1C=CC(=O)O)Cl)Br
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)Cl)Br

Introduction

Chemical Identity and Structure

Basic Information

4-Bromo-3-chlorocinnamic acid is an organic compound that belongs to the family of halogenated aromatic carboxylic acids. It features a phenyl ring with bromine at the para position and chlorine at the meta position, connected to a propenoic acid group in a trans configuration. This particular arrangement of functional groups contributes to its potential biological activities and chemical reactivity.

Chemical Properties

The compound is characterized by its unique molecular structure and properties. Its halogenated nature makes it a valuable building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.

Table 1: Chemical Identification Data for 4-Bromo-3-chlorocinnamic acid

PropertyInformation
CAS Numbers1022081-97-5, 790681-97-9
Molecular FormulaC9H6BrClO2
Molecular Weight261.50 g/mol
IUPAC Name(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid
Standard InChIInChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Standard InChIKeyTZPKGXJKJIOUNI-DUXPYHPUSA-N
SMILESC1=CC(=C(C=C1C=CC(=O)O)Cl)Br

The compound contains a carboxylic acid group that confers acidic properties, while the halogen substituents on the aromatic ring provide sites for potential reactivity in various chemical transformations.

Synthesis Methods

General Approaches

The synthesis of halogenated cinnamic acids, including 4-bromo-3-chlorocinnamic acid, typically involves the Perkin reaction or similar condensation methods between appropriately substituted benzaldehydes and acetic anhydride derivatives. These reactions are fundamental in creating the carbon-carbon double bond characteristic of cinnamic acid structures.

Specific Synthetic Routes

While the search results don't provide a detailed synthetic procedure specifically for 4-bromo-3-chlorocinnamic acid, related halogenated aromatic compounds are often synthesized through selective halogenation reactions. The synthesis likely involves either:

  • Direct halogenation of cinnamic acid at specific positions

  • Condensation of 4-bromo-3-chlorobenzaldehyde with acetic anhydride

  • Cross-coupling reactions using appropriate catalysts and halogenated precursors

Developing efficient and selective synthetic methods for this compound remains an area for potential research, particularly as interest in its applications grows.

Applications in Research and Development

Pharmaceutical Research

4-Bromo-3-chlorocinnamic acid has potential applications in pharmaceutical research due to its structural features that suggest possible biological activities. The presence of halogen atoms on the aromatic ring often enhances biological properties such as membrane permeability, metabolic stability, and binding affinity to target proteins.

Agrochemical Applications

In the field of agrochemicals, halogenated cinnamic acid derivatives have shown promise as plant growth regulators, herbicides, and pest control agents. The specific positioning of bromine and chlorine atoms in 4-bromo-3-chlorocinnamic acid may confer unique properties that could be exploited in agricultural applications.

Role as a Building Block in Organic Synthesis

Perhaps the most significant current application of 4-bromo-3-chlorocinnamic acid is its use as a building block in organic synthesis. The compound's reactive functional groups and halogen substituents make it valuable for creating more complex molecules through various transformation reactions including:

  • Coupling reactions (Suzuki, Heck, etc.)

  • Functional group modifications

  • Cycloaddition reactions

  • Esterification and amidation of the carboxylic acid group

These transformations allow chemists to incorporate this structural motif into larger molecules with potential biological activity.

Biological Activities

Antimicrobial Properties

While specific data for 4-bromo-3-chlorocinnamic acid is limited, related cinnamic acid derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of halogen substituents often enhances these properties by improving the compound's ability to interact with bacterial cell membranes and intracellular targets.

Research on derivatives of cinnamic acid, particularly 4-chlorocinnamic acid esters, has shown promising antimicrobial activity against several microbial strains. These findings suggest that 4-bromo-3-chlorocinnamic acid may possess similar or potentially enhanced antimicrobial properties that warrant further investigation.

Current Research Gaps and Future Directions

Research Limitations

The search results indicate that specific data for 4-bromo-3-chlorocinnamic acid is scarce, highlighting significant research gaps that need to be addressed. These include:

  • Detailed physical and chemical characterization

  • Comprehensive biological activity profiling

  • Optimization of synthetic methods

  • Structure-activity relationship studies

  • Potential metabolic pathways and toxicological profiles

Addressing these gaps would provide a more complete understanding of this compound's properties and potential applications.

Future Research Opportunities

To fully explore the potential of 4-bromo-3-chlorocinnamic acid, several research directions appear promising:

  • Development of improved synthetic routes with higher yields and selectivity

  • Comprehensive screening against various bacterial, fungal, and cancer cell lines

  • Investigation of structure-activity relationships through the synthesis of analogues

  • Exploration of potential applications in material science and polymer chemistry

  • Studies on possible synergistic effects with established antimicrobial or anticancer agents

These investigations would help determine whether this compound offers advantages over existing antimicrobial or anticancer agents, or if it has novel therapeutic applications beyond those currently envisioned.

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